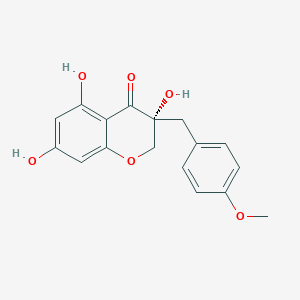![molecular formula C30H42N8O3 B11932678 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naquotinib, also known as ASP8273, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It has been developed to target and inhibit specific mutations in the epidermal growth factor receptor, which are commonly found in non-small cell lung cancer (NSCLC). Naquotinib is particularly effective against mutations such as L858R, exon 19 deletions, and the T790M resistance mutation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naquotinib involves multiple steps, including the formation of a pyrazine carboxamide core. The synthetic route typically includes:
Formation of the pyrazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Various functional groups are introduced to the pyrazine ring to enhance its activity and selectivity.
Final assembly: The final compound is assembled through a series of coupling reactions and purifications.
Industrial Production Methods
Industrial production of Naquotinib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
Naquotinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, often with catalysts.
Major Products
The major products formed from these reactions include various metabolites and derivatives of Naquotinib, which are studied for their pharmacological properties and potential side effects .
科学研究应用
Naquotinib has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the behavior of EGFR-TKIs and their interactions with various biological targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell growth.
Medicine: Primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations. .
作用机制
Naquotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations, such as L858R and T790M. This inhibition prevents the receptor from activating downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and metastasis. By blocking these pathways, Naquotinib effectively reduces tumor growth and progression .
相似化合物的比较
Similar Compounds
Osimertinib: Another third-generation EGFR-TKI, similar in its ability to target T790M mutations but with different efficacy and safety profiles.
Gefitinib and Erlotinib: First-generation EGFR-TKIs, effective against initial EGFR mutations but less effective against T790M resistance mutations.
Afatinib and Dacomitinib: Second-generation EGFR-TKIs, offering irreversible inhibition but also facing resistance issues
Uniqueness of Naquotinib
Naquotinib stands out due to its higher potency against the T790M mutation compared to other EGFR-TKIs. It also has a wide therapeutic window, making it a promising candidate for treating NSCLC with specific EGFR mutations .
属性
分子式 |
C30H42N8O3 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC 名称 |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide |
InChI |
InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34) |
InChI 键 |
QKDCLUARMDUUKN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)


![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)
![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)
![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)
![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)

